

2-Acetamido-5-bromothiazole: A Versatile Building Block for Heterocyclic Synthesis

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Compound of Interest

Compound Name: 2-Acetamido-5-bromothiazole

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-bromothiazole is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, including a reactive bromine atom at the 5-position and a protected amino group at the 2-position, make it an ideal starting material for the synthesis of a diverse array of complex molecules. The thiazole ring is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of **2-acetamido-5-bromothiazole**, with a focus on its utility in constructing novel heterocyclic systems through modern cross-coupling methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-acetamido-5-bromothiazole** is crucial for its effective use in synthesis. Key properties are summarized in the table below.

Property	Value	Reference
CAS Number	7336-54-1	[1] [2] [3]
Molecular Formula	C ₅ H ₅ BrN ₂ OS	[1] [2]
Molecular Weight	221.08 g/mol	[1] [2]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	229-231 °C	[4]
SMILES	CC(=O)NC1=NC=C(S1)Br	[1]
IUPAC Name	N-(5-bromo-1,3-thiazol-2-yl)acetamide	[2]

Synthesis of 2-Acetamido-5-bromothiazole

The synthesis of **2-acetamido-5-bromothiazole** is typically achieved through the acetylation of 2-amino-5-bromothiazole. The latter can be prepared by the bromination of 2-aminothiazole.

Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole[5]

- Dissolve 2-aminothiazole (4.0 g, 40 mmol) in 160 mL of acetic acid in a flask at 0 °C.
- Slowly add bromine (4.08 mL, 80 mmol) dropwise to the solution.
- Allow the mixture to stir at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, adjust the pH to 7-8 with a saturated solution of sodium bicarbonate (NaHCO₃).
- Extract the product with ethyl acetate (3 x 200 mL).
- Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate.

- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography to obtain 5-bromothiazol-2-amine.

Experimental Protocol: Synthesis of 2-Acetamido-5-bromothiazole[4]

- To a solution of 2-amino-5-bromothiazole (1.79 g, 10 mmol) in a suitable solvent (e.g., dry acetone, 60 mL), add acetyl chloride (0.78 mL, 11 mmol) or acetic anhydride.[4]
- Reflux the mixture for 2 hours.
- After cooling, pour the reaction mixture into cold acidified water.
- Collect the resulting solid by filtration and wash with cold acetone to yield **2-acetamido-5-bromothiazole**.

Applications in Heterocyclic Synthesis: Cross-Coupling Reactions

The bromine atom at the 5-position of **2-acetamido-5-bromothiazole** serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex heterocyclic systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the thiazole core and various aryl or heteroaryl groups.

- In a Schlenk flask, combine **2-acetamido-5-bromothiazole** (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
- Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 10 mL).

- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
- Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Arylboronic Acid	Product	Yield (%)	1H NMR (δ, ppm)	13C NMR (δ, ppm)
Phenylboronic acid	N-(5-phenylthiazol-2-yl)acetamide	85-95	7.30-7.50 (m, 5H, Ar-H), 7.85 (s, 1H, thiazole-H), 2.25 (s, 3H, CH ₃)	168.5, 159.0, 140.2, 131.5, 129.1, 128.8, 126.5, 125.8, 23.1
4-Methoxyphenylboronic acid	N-(5-(4-methoxyphenyl)thiazol-2-yl)acetamide	80-90	7.45 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 7.75 (s, 1H, thiazole-H), 3.80 (s, 3H, OCH ₃), 2.25 (s, 3H, CH ₃)	168.5, 159.5, 159.0, 139.8, 127.8, 124.5, 114.3, 55.3, 23.1

Note: The provided NMR data is representative and may vary based on the specific solvent and instrument used.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the 5-position of the thiazole ring, which are valuable for further transformations or as components of conjugated systems.

- To a dry Schlenk flask under an inert atmosphere, add **2-acetamido-5-bromothiazole** (1.0 mmol), a palladium catalyst such as $\text{PdCl}_2(\text{PPh}_3)_2$ (0.03 mmol), and a copper(I) co-catalyst like CuI (0.05 mmol).
- Add an anhydrous solvent (e.g., THF or DMF, 10 mL) and a base such as triethylamine (2.0 mmol).
- Add the terminal alkyne (1.2 mmol) dropwise.
- Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring by TLC.
- After completion, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography.

Terminal Alkyne	Product	Yield (%)	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
Phenylacetylene	N-(5-(phenylethynyl)thiazol-2-yl)acetamide	75-85	7.30-7.55 (m, 5H, Ar-H), 7.90 (s, 1H, thiazole-H), 2.30 (s, 3H, CH_3)	168.7, 160.1, 142.5, 131.8, 128.9, 128.5, 122.7, 115.2, 92.1, 83.5, 23.2
Ethynyltrimethylsilane	N-(5-((trimethylsilyl)ethynyl)thiazol-2-yl)acetamide	80-90	7.80 (s, 1H, thiazole-H), 2.28 (s, 3H, CH_3), 0.25 (s, 9H, $\text{Si}(\text{CH}_3)_3$)	168.6, 160.5, 143.0, 116.0, 100.2, 98.5, 23.2, -0.2

Note: The provided NMR data is representative and may vary based on the specific solvent and instrument used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the 5-position, providing access to a variety of 5-aminothiazole derivatives.

- In a dry, sealable reaction tube under an inert atmosphere, combine **2-acetamido-5-bromothiazole** (1.0 mmol), a palladium pre-catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.02 mmol), a phosphine ligand (e.g., BINAP or Xantphos, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol).
- Add an anhydrous solvent (e.g., toluene or dioxane, 10 mL) followed by the amine (1.2 mmol).
- Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring.
- Monitor the reaction progress by LC-MS.
- After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
- Dry the organic layer, filter, and concentrate.
- Purify the crude product by column chromatography.

Amine	Product	Yield (%)	1H NMR (δ , ppm)	13C NMR (δ , ppm)
Aniline	N-(5-(phenylamino)thiazol-2-yl)acetamide	60-75	8.5 (s, 1H, NH), 7.10-7.40 (m, 5H, Ar-H), 7.05 (s, 1H, thiazole-H), 2.20 (s, 3H, CH ₃)	168.0, 157.5, 142.0, 138.5, 129.3, 122.0, 118.5, 115.0, 23.0
Morpholine	N-(5-(morpholino)thiazol-2-yl)acetamide	70-85	7.00 (s, 1H, thiazole-H), 3.80 (t, 4H, morpholine-H), 3.10 (t, 4H, morpholine-H), 2.22 (s, 3H, CH ₃)	168.2, 158.0, 145.0, 118.0, 66.5, 50.5, 23.0

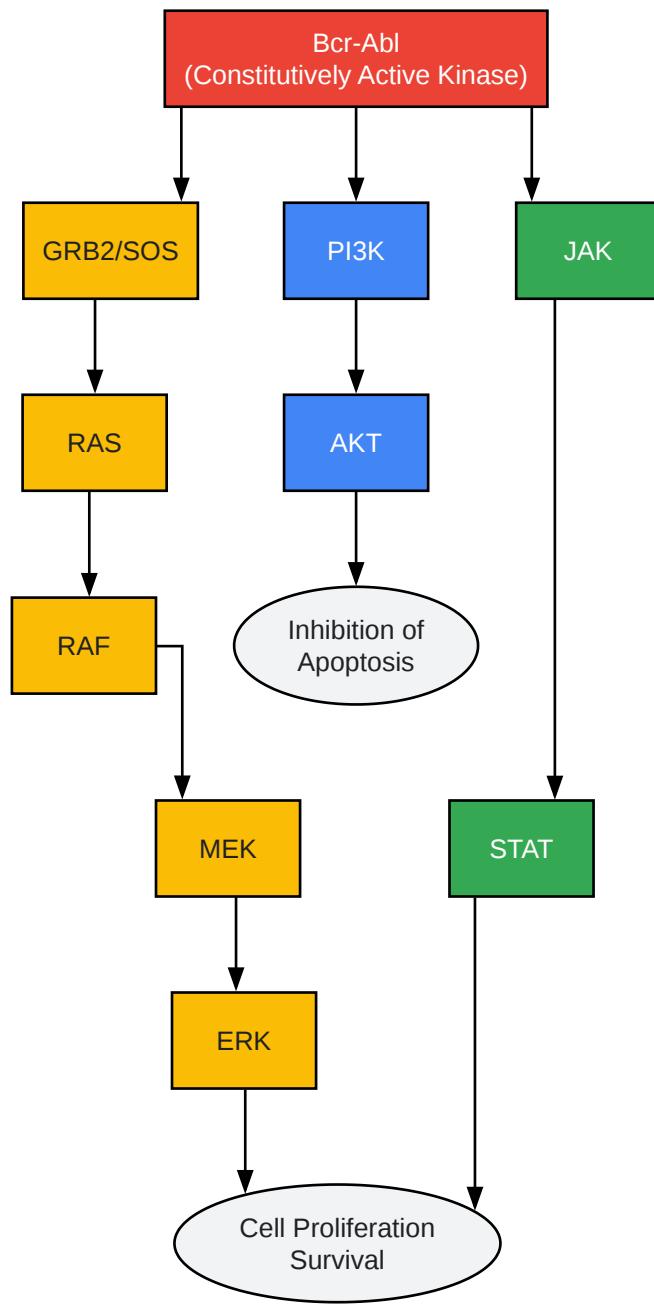
Note: The provided NMR data is representative and may vary based on the specific solvent and instrument used.

Applications in Drug Discovery: Kinase Inhibitors

Derivatives of 2-aminothiazole are prominent scaffolds in the design of kinase inhibitors for the treatment of cancer. The multi-targeted kinase inhibitor Dasatinib, used for chronic myeloid leukemia (CML), features a 2-aminothiazole core. The synthetic strategies outlined above are directly applicable to the synthesis of Dasatinib analogues and other novel kinase inhibitors. These compounds often target key signaling pathways involved in cell proliferation and survival, such as the Bcr-Abl and Src pathways.

Bcr-Abl Signaling Pathway in CML

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates several downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.

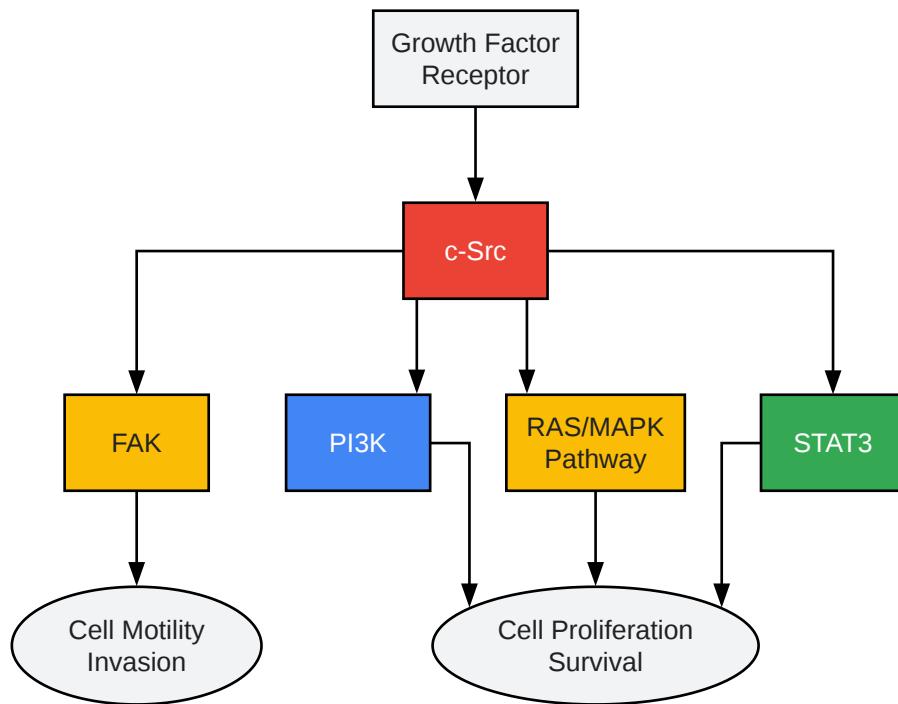


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Caption: Bcr-Abl signaling pathway in Chronic Myeloid Leukemia (CML).

c-Src Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, differentiation, and motility. Its aberrant activation is implicated in various cancers.

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Caption: Overview of the c-Src signaling pathway.

Experimental Workflow for Heterocyclic Synthesis

The general workflow for synthesizing novel heterocyclic compounds from **2-acetamido-5-bromothiazole** using cross-coupling reactions is depicted below.

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Caption: General workflow for cross-coupling reactions.

Conclusion

2-Acetamido-5-bromothiazole is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its amenability to various palladium-

catalyzed cross-coupling reactions allows for the facile introduction of diverse functionalities, making it an indispensable tool for medicinal chemists and materials scientists. The protocols and data presented in this guide serve as a comprehensive resource for researchers seeking to exploit the synthetic potential of this important intermediate in the development of novel molecules with promising biological and physical properties.

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